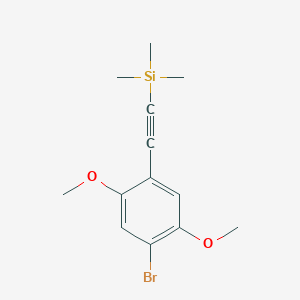
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and an ethynyl group bonded to a trimethylsilane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenylacetylene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethoxyphenylacetylene.
Ethynylation: The brominated product is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and copper co-catalysts in inert atmospheres.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of extended conjugated systems.
Aplicaciones Científicas De Investigación
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of organic electronic materials and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of ((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and ethynyl group facilitate substitution and coupling reactions, while the methoxy groups can undergo oxidation. These reactions enable the compound to interact with molecular targets and pathways in biological systems, making it useful in medicinal chemistry and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Similar in structure but lacks the ethynyl and trimethylsilane groups.
2,5-Dimethoxy-4-bromophenethylamine: Another structurally related compound with different functional groups.
4-Bromo-2,5-dimethoxyphenylacetylene: Lacks the trimethylsilane group but shares the ethynyl and brominated aromatic ring.
Uniqueness
((4-Bromo-2,5-dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H17BrO2Si |
|---|---|
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
2-(4-bromo-2,5-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17BrO2Si/c1-15-12-9-11(14)13(16-2)8-10(12)6-7-17(3,4)5/h8-9H,1-5H3 |
Clave InChI |
PNSVQUDJFXLFCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C#C[Si](C)(C)C)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


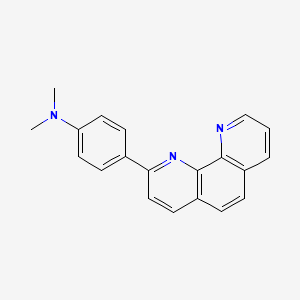
![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
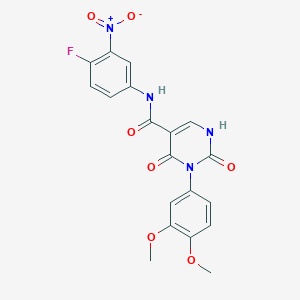
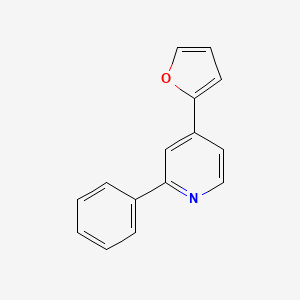
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)

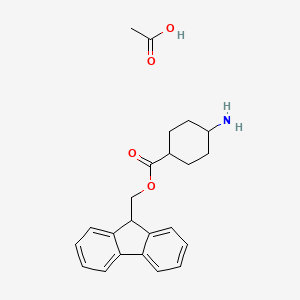

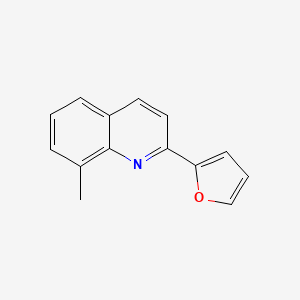
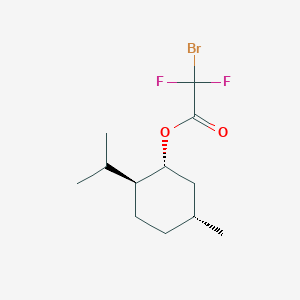
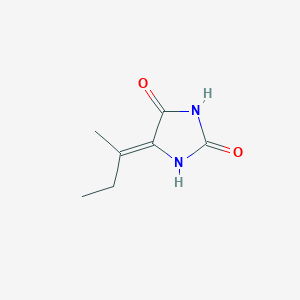
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
